Ammodendrine

描述

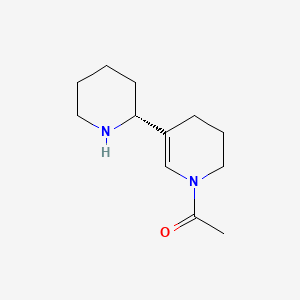

Structure

3D Structure

属性

IUPAC Name |

1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9,12-13H,2-8H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKLQIQRPUDADG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCCC(=C1)[C@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964226 | |

| Record name | 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-15-5 | |

| Record name | 1-[3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMODENDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0X8I482C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ammodendrine: A Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammodendrine is a piperidine alkaloid found in various plant species, notably within the Ammodendron and Lupinus genera.[1] As a naturally occurring organic compound, it has garnered interest within the scientific community for its distinct biological activities, including its known teratogenic effects. A thorough understanding of its physicochemical properties is paramount for any research or drug development endeavor involving this molecule. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for predicting its behavior in biological systems. This technical guide provides a comprehensive summary of the known physicochemical properties of this compound, details relevant experimental methodologies for their determination, and elucidates its mechanism of action through a signaling pathway diagram.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be interpreted accordingly.

Table 1: General and Structural Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O | NIST[2] |

| Molecular Weight | 208.30 g/mol | PubChem[3] |

| CAS Registry Number | 494-15-5 | NIST[2] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | General alkaloid properties |

| Stereochemistry | Primarily the (2R)-stereoisomer is discussed in the literature. | PubChem[3] |

Table 2: Experimentally Determined and Predicted Physicochemical Data for this compound

| Property | Value | Method | Source |

| Melting Point | Data Not Available | Capillary Melting Point Method | N/A |

| Boiling Point | Data Not Available | Ebulliometry or Distillation | N/A |

| Aqueous Solubility | Predicted log₁₀(S) = -2.63 (mol/L) | Crippen's Fragmentation Method | Cheméo[4] |

| pKa | Data Not Available | Potentiometric Titration | N/A |

| Octanol-Water Partition Coefficient (logP) | 0.3 (Predicted) | XLogP3 | PubChem[3] |

| Optical Rotation [α]D | +5.4° (D-enantiomer, c=unknown, solvent unknown) | Polarimetry | Lee et al., 2005[5] |

| -5.7° (L-enantiomer, c=unknown, solvent unknown) | Polarimetry | Lee et al., 2005[5] |

Experimental Protocols

The following sections outline the standard methodologies for determining the key physicochemical properties of alkaloids like this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. It is a key indicator of purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of solid this compound is added to a known volume of purified water in a sealed container.

-

The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is a measure of the acidity or basicity of a compound. For a basic compound like this compound, it is the pH at which the compound is 50% ionized and 50% non-ionized.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the solubility is low.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action: Signaling Pathway

This compound's teratogenic effects are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine. This initial activation is followed by a prolonged period of receptor desensitization, leading to a functional blockade of neuromuscular transmission. In a developing fetus, this inhibition of fetal movement is what leads to congenital contractures and other skeletal abnormalities.

Caption: this compound binds to and activates nAChRs, leading to desensitization and functional blockade.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its handling, formulation, and interpretation of its biological activity. While experimental data for some key properties remain to be fully elucidated, the provided methodologies offer a clear path for their determination. The elucidated mechanism of action, centered on the agonism and subsequent desensitization of nicotinic acetylcholine receptors, provides a crucial framework for understanding its teratogenic potential and for guiding future research in toxicology and pharmacology. Further experimental validation of the predicted physicochemical parameters is warranted to build a more complete profile of this biologically active alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. 1-(3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl)ethanone | C12H20N2O | CID 442625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 494-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound and N-methylthis compound enantiomers: isolation, optical rotation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ammodendrine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammodendrine is a piperidine alkaloid with a range of biological activities, making it a compound of interest for pharmacological research and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study. Quantitative data on its occurrence in various plant species are presented in a structured format. Detailed diagrams of the biosynthetic pathway and relevant experimental workflows are provided to facilitate a deeper understanding of this intriguing natural product.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the family Fabaceae (legumes), particularly within the genera Lupinus, Ammodendron, and Sophora. It often co-occurs with quinolizidine alkaloids, and its presence has been used as a chemotaxonomic marker.[1][2]

Quantitative Distribution in Plant Species

The concentration of this compound can vary significantly between different species, genotypes, and even different parts of the same plant. Environmental factors such as soil composition and climate can also influence alkaloid content.[3] The following table summarizes the reported quantitative data for this compound in various plant sources.

| Plant Species | Plant Part | This compound Content (mg/kg dry matter) | Reference(s) |

| Lupinus albus | Seeds | Present (main alkaloid) | [4] |

| Lupinus angustifolius | Seeds | Present (main alkaloid) | [4] |

| Lupinus formosus | Whole Plant | Major component | [5] |

| Lupinus luteus | Seeds | Present | [4] |

| Sophora alopecuroides | Whole Plant | Present (phytotoxic activity) | [6] |

| Sophora microphylla | Seeds | 4000-5000 (total alkaloids) | [2] |

| Lupinus mutabilis | Seeds | Major alkaloid constituent | [2] |

| Lupinus pubescens | Herb | Isolated | [2] |

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the metabolic pathway of quinolizidine alkaloids, originating from the amino acid L-lysine. The pathway can be broadly divided into the formation of the piperidine ring and the subsequent acylation to yield this compound.

Formation of the Piperidine Ring

The initial steps involve the conversion of L-lysine to the key intermediate, Δ¹-piperideine.

-

Decarboxylation of L-Lysine: The biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[1][7]

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to yield 5-aminopentanal. This step is catalyzed by a copper amine oxidase (CAO) .[1][4]

-

Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes through an intramolecular Schiff base formation to produce Δ¹-piperideine, the central precursor for many piperidine alkaloids.[1][4] Recent research has also identified a Δ¹-piperideine synthase (PS) in some plants, which can directly convert L-lysine to Δ¹-piperideine without a free cadaverine intermediate.[8]

Dimerization and Acylation

The exact enzymatic steps leading from Δ¹-piperideine to this compound are not fully elucidated but are hypothesized to proceed as follows:

-

Dimerization of Δ¹-piperideine: Two molecules of Δ¹-piperideine are proposed to undergo a dimerization reaction to form a bipiperidine intermediate.

-

Acylation: The final step is believed to be the N-acetylation of the bipiperidine intermediate to form this compound. This reaction is likely catalyzed by an N-acetyltransferase , utilizing acetyl-CoA as the acetyl group donor.[9][10][11]

Biosynthesis Pathway Diagram

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from plant material is outlined below.

Detailed Methodologies:

-

Extraction: Powdered plant material is typically extracted with a polar solvent like methanol or ethanol using maceration or a Soxhlet apparatus for exhaustive extraction.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents. The extract is acidified (e.g., with 1M HCl) to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent.

-

Purification: The crude alkaloid extract is further purified using column chromatography on silica gel. Final purification to obtain highly pure this compound, including the separation of enantiomers, is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[5][12]

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for both qualitative and quantitative analysis of this compound.[4][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

¹H-NMR and ¹³C-NMR Spectral Data for this compound:

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Piperidine Ring | ||

| 2 | ~55.0 | ~2.8-3.0 (m) |

| 3 | ~25.0 | ~1.5-1.7 (m) |

| 4 | ~24.0 | ~1.4-1.6 (m) |

| 5 | ~26.0 | ~1.5-1.7 (m) |

| 6 | ~46.0 | ~2.6-2.8 (m) |

| Tetrahydropyridine Ring | ||

| 2' | ~48.0 | ~3.5-3.7 (m) |

| 3' | ~22.0 | ~1.8-2.0 (m) |

| 4' | ~115.0 | ~5.3-5.5 (m) |

| 5' | ~135.0 | - |

| 6' | ~170.0 (C=O) | - |

| Acetyl Group | ||

| CH₃ | ~22.0 | ~2.1 (s) |

| C=O | ~170.0 | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Biosynthesis Studies using Isotopic Labeling

Isotopic labeling studies are instrumental in elucidating biosynthetic pathways. A general workflow for such a study on this compound biosynthesis is presented below.

Methodology:

-

Labeled Precursor Administration: A stable isotope-labeled precursor, such as [¹³C₆]-L-lysine or [¹⁵N₂]-L-lysine, is fed to the plant or a cell culture capable of producing this compound.

-

Incubation and Harvesting: The plant material or cell culture is incubated for a specific period to allow for the metabolism of the labeled precursor.

-

Extraction and Purification: this compound is extracted and purified from the biological material as described in section 3.1.

-

Analysis: The purified this compound is analyzed by high-resolution mass spectrometry to determine the mass shift due to the incorporation of the stable isotope. NMR spectroscopy can also be used to pinpoint the exact location of the incorporated isotopes within the molecule.

-

Pathway Elucidation: By analyzing the pattern of isotope incorporation, researchers can deduce the metabolic route from the precursor to the final product.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and biosynthesis of this compound. The quantitative data presented highlights the variability of its occurrence in nature. The detailed biosynthetic pathway, from the primary metabolite L-lysine to the final alkaloid, offers insights into the complex enzymatic machinery of plants. The experimental protocols and workflows described serve as a practical resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. Further research to fully characterize the enzymes involved in the later stages of this compound biosynthesis will be crucial for a complete understanding of its formation and for potential biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fibl.org [fibl.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound and N-methylthis compound enantiomers: isolation, optical rotation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytotoxic Activity of Alkaloids in the Desert Plant Sophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Stereospecific World of Ammodendrine: A Technical Guide to the Biological Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammodendrine, a piperidine alkaloid found in various plant species, particularly of the Lupinus genus, presents a compelling case for the study of stereochemistry in pharmacology.[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-ammodendrine and (-)-ammodendrine. It is a well-established principle in drug development that enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This technical guide provides a comprehensive overview of the known biological activities of this compound enantiomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and toxicological risks associated with this intriguing natural product.

Quantitative Biological Activity

The differential biological effects of this compound enantiomers are most pronounced in their acute toxicity and their interaction with nicotinic acetylcholine receptors (nAChRs). The following tables summarize the available quantitative data.

Table 1: Acute Toxicity of this compound Enantiomers in Mice

| Enantiomer | LD50 (mg/kg) | Strain/Sex | Administration Route | Reference |

| (+)-D-Ammodendrine | 94.1 ± 7.0 | Not Specified | Not Specified | [2] |

| (-)-L-Ammodendrine | 115.0 ± 7.8 | Not Specified | Not Specified | [2] |

Table 2: In Vitro Activity of this compound Enantiomers

| Enantiomer | Activity | Cell Line | Receptor Type | Observation | Reference |

| (+)-Ammodendrine | Agonist | TE-671 | Fetal Muscle-type nAChR | More effective at depolarizing cells | [1] |

| (-)-Ammodendrine | Agonist | TE-671 | Fetal Muscle-type nAChR | Less effective at depolarizing cells | [1] |

This difference in depolarizing potential strongly suggests a stereoselective interaction with the fetal muscle-type nAChR, with the (+)-enantiomer exhibiting higher potency or efficacy.[1]

Experimental Protocols

Isolation and Separation of this compound Enantiomers

The separation of this compound enantiomers from a natural source, such as Lupinus formosus, is a critical step for their individual pharmacological evaluation. A validated method involves the following key steps[2]:

Experimental Workflow for Enantiomer Separation

References

The Discovery and Isolation of Ammodendrine: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammodendrine, a piperidine alkaloid first identified in the mid-20th century, has garnered interest for its unique chemical structure and biological activity. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, detailing the seminal work of its pioneers and the evolution of its scientific understanding. We present a comprehensive overview of the early experimental protocols, the challenges of structural elucidation in the pre-spectroscopic era, and the eventual confirmation of its molecular architecture through synthesis. Furthermore, this document summarizes the current knowledge of this compound's biosynthesis, its mechanism of action, and relevant quantitative data, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Discovery and Initial Isolation

The discovery of this compound is credited to the Russian chemists A. P. Orechoff and S. S. Proskurnina in 1933. Their pioneering work involved the investigation of alkaloids present in the plant Ammodendron conollyi Bunge, a species native to the sandy deserts of Central Asia. Their findings were published in the prestigious German journal, Berichte der Deutschen Chemischen Gesellschaft.

The initial isolation of this compound was a challenging endeavor, relying on the classical acid-base extraction techniques prevalent in the early 20th century for isolating nitrogenous plant-derived compounds.

Early Experimental Protocol for Isolation from Ammodendron conollyi

The following is a generalized reconstruction of the likely protocol used by Orechoff and Proskurnina, based on common alkaloid extraction methods of the era:

-

Maceration and Extraction: Dried and powdered plant material (likely the aerial parts of Ammodendron conollyi) was macerated with an acidified alcoholic solvent (e.g., ethanol with a small amount of acetic or hydrochloric acid). This process protonated the basic nitrogen atoms of the alkaloids, rendering them soluble in the polar solvent.

-

Basification and Liquid-Liquid Extraction: The acidic alcoholic extract was concentrated, and the residue was basified with an alkali solution (e.g., sodium carbonate or ammonia) to a pH of approximately 9-10. This deprotonated the alkaloids, converting them into their free base form. The basified aqueous solution was then repeatedly extracted with an immiscible organic solvent such as diethyl ether or chloroform. The free base alkaloids partitioned into the organic layer.

-

Purification: The combined organic extracts were dried over an anhydrous salt (e.g., sodium sulfate) and the solvent was evaporated to yield a crude alkaloid mixture.

-

Crystallization: this compound was likely purified from this crude mixture by repeated crystallization from a suitable solvent, a common technique for obtaining pure compounds at the time.

Early Structural Elucidation

In the 1930s, the determination of a complex molecular structure like this compound was a formidable task, relying on a combination of chemical degradation, functional group analysis, and logical deduction. Spectroscopic methods like NMR and mass spectrometry were not yet available.

The elucidation of this compound's structure likely involved the following classical methods:

-

Elemental Analysis: Combustion analysis would have been used to determine the empirical formula of this compound.

-

Molecular Weight Determination: Methods such as the Rast camphor method or cryoscopy would have been employed to determine the molecular weight, allowing for the deduction of the molecular formula.

-

Functional Group Analysis:

-

Nature of Nitrogen: Titration with acid would indicate the basicity of the nitrogen atoms. The formation of salts with acids and the reaction with reagents like the Hofmann exhaustive methylation would help to distinguish between primary, secondary, and tertiary amines and to open heterocyclic rings.

-

Presence of Unsaturation: Reactions with bromine water or potassium permanganate would indicate the presence of carbon-carbon double bonds.

-

-

Degradative Chemistry: The core of structural elucidation in this era was chemical degradation. By breaking the molecule into smaller, identifiable fragments, chemists could piece together the original structure. For piperidine alkaloids, methods like Hofmann degradation and oxidation were crucial for determining the nature of the heterocyclic ring and the position of substituents.

Confirmation by Synthesis

The definitive proof of a proposed chemical structure in the early to mid-20th century was its total synthesis from simpler, known compounds. The synthesis of this compound was a significant achievement that confirmed the structure proposed from degradative studies. In 1937, C. Schöpf, F. Braun, and W. Salzer published the synthesis of this compound in the journal Justus Liebigs Annalen der Chemie. While the specific details of their synthetic route require consulting the original publication, it likely involved the construction of the piperidine and tetrahydropyridine ring systems and the introduction of the acetyl group.

Quantitative Data

The following table summarizes key quantitative data for this compound, compiled from various sources. It is important to note that early reported values may have varied due to differences in analytical techniques and sample purity.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₂₀N₂O | Determined by elemental analysis and mass spectrometry. |

| Molecular Weight | 208.30 g/mol | |

| Melting Point | Variable | Reported values vary, likely due to the presence of different enantiomers and polymorphic forms. |

| Optical Rotation | Variable | This compound exists as enantiomers. The optical rotation depends on the enantiomeric composition of the isolated sample. |

| Solubility | Soluble in many organic solvents. | Limited solubility in water. |

Modern Isolation and Characterization

Contemporary methods for the isolation and characterization of this compound are significantly more advanced and efficient than the historical techniques.

Modern Experimental Protocol for Isolation

Modern isolation of this compound often employs chromatographic techniques for high-purity separation.

-

Extraction: Similar to the historical method, plant material is extracted with a solvent, often with the assistance of techniques like sonication or Soxhlet extraction to improve efficiency.

-

Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel or alumina as the stationary phase and a gradient of organic solvents as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and final purification, preparative HPLC is the method of choice. Chiral stationary phases can be used to resolve the racemic mixture.

Structural Characterization

The structure of this compound is now routinely confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and fragmentation patterns that help to confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl group.

-

X-ray Crystallography: For crystalline samples, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule.

Biosynthesis and Mechanism of Action

Biosynthesis

This compound is a piperidine alkaloid derived from the amino acid L-lysine. The biosynthetic pathway involves the decarboxylation of lysine to form cadaverine, which then serves as a key precursor for the formation of the piperidine ring structure.

Caption: Biosynthetic pathway of this compound from L-lysine.

Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at these receptors, meaning it binds to and activates them. This interaction can disrupt normal cholinergic neurotransmission, leading to the observed physiological and toxicological effects. The teratogenic (birth defect-causing) properties of this compound are also believed to be mediated through its effects on nAChRs in the developing fetus.

Caption: Mechanism of action of this compound at the nicotinic acetylcholine receptor.

Conclusion

The journey of this compound from its initial discovery in the remote flora of Central Asia to its characterization with modern analytical techniques exemplifies the remarkable progress of natural product chemistry. The foundational work of Orechoff and Proskurnina, carried out with the limited tools of their time, laid the groundwork for our current understanding of this intriguing alkaloid. For contemporary researchers, the story of this compound serves as a reminder of the rich history of their field and the enduring value of exploring the chemical diversity of the natural world. Continued investigation into the pharmacology and potential therapeutic applications of this compound and its analogues may yet unveil new avenues for drug discovery and development.

Ammodendrine in Lupinus Species: A Technical Guide for Researchers

An in-depth examination of the prevalence, biosynthesis, and analysis of the piperidine alkaloid ammodendrine within the Lupinus genus, providing key data and methodologies for scientific and pharmaceutical development professionals.

This compound, a piperidine alkaloid, is a notable secondary metabolite found in various species of the plant genus Lupinus, commonly known as lupins.[1] While often co-occurring with the more predominant quinolizidine alkaloids, this compound's presence and concentration can vary significantly between different Lupinus species and even between different genotypes of the same species.[1][2] This guide provides a comprehensive overview of this compound occurrence, its biosynthetic origins, and the methodologies employed for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Quantitative Occurrence of this compound in Lupinus Species

This compound has been identified in a range of commercially important and wild Lupinus species. While it may be a minor component in some, such as Lupinus angustifolius (narrow-leafed lupin), Lupinus luteus (yellow lupin), and Lupinus albus (white lupin), it can be a major alkaloid constituent in others, for instance, in Lupinus mutabilis.[1] Its presence has also been documented in Lupinus arbustus, Lupinus formosus, and Lupinus pubescens.[1]

The concentration of this compound can be influenced by the specific cultivar, growing conditions, and the developmental stage of the plant.[3] For instance, in a study of three lupin species, this compound was found to constitute between 0.3% and 7.4% of the total alkaloid content.[4] Another study noted that this compound accounted for approximately 2% of the major quinolizidine alkaloids in a particular analysis.[5]

For ease of comparison, the following table summarizes the reported quantitative data on this compound in various Lupinus species. It is important to note that the methods of quantification and the basis of measurement (e.g., as a percentage of total alkaloids or on a dry matter basis) can vary between studies, which should be taken into consideration when comparing values.

| Lupinus Species | This compound Content | Reference |

| Lupinus spp. (general) | 0.3% - 7.4% of total alkaloids | [4] |

| Lupinus spp. (general) | 2% of major alkaloids | [5] |

| Lupinus albus | Present | [1][2] |

| Lupinus angustifolius | Present | [1][2] |

| Lupinus arbustus | Present | [1] |

| Lupinus formosus | Present (as a mixture of enantiomers) | [1][6] |

| Lupinus luteus | Present | [1][2] |

| Lupinus mutabilis | Can be a major alkaloid | [1] |

| Lupinus pubescens | Present | [1] |

Biosynthesis of this compound

This compound is biosynthetically linked to the quinolizidine alkaloid pathway, originating from the amino acid L-lysine. It is considered an early by-product of this pathway.[3] The initial steps involve the decarboxylation of L-lysine to form cadaverine, which is then oxidatively deaminated and cyclized to form a Δ¹-piperideine Schiff base.[5] this compound, a bipiperidine alkaloid, is formed from intermediates of this central pathway.[3]

References

- 1. This compound | 494-15-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 4. Frontiers | Insights from the yield, protein production, and detailed alkaloid composition of white (Lupinus albus), narrow-leafed (Lupinus angustifolius), and yellow (Lupinus luteus) lupin cultivars in the Mediterranean region [frontiersin.org]

- 5. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and N-methylthis compound enantiomers: isolation, optical rotation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Ammodendrine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammodendrine, a piperidine alkaloid found in plants of the Ammodendron and Lupinus species, presents a toxicological profile of significant concern, primarily characterized by its neurotoxic and teratogenic effects. This document provides a comprehensive overview of the known toxicological data for this compound in animal models. While specific quantitative data for many standard toxicological endpoints are limited in publicly accessible literature, this guide synthesizes the available information on acute toxicity, and provides a qualitative assessment of its potential for sub-chronic, chronic, genotoxic, and reproductive and developmental effects, based on its chemical class and known mechanisms of action. Detailed experimental protocols for key toxicological assays are also provided to guide future research.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone |

| Synonyms | Spherocarpine, Isothis compound |

| CAS Number | 494-15-5[1][2] |

| Molecular Formula | C₁₂H₂₀N₂O[1][2][3] |

| Molecular Weight | 208.30 g/mol [1][2][3] |

Non-Clinical Toxicology

Acute Toxicity

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 | Observed Clinical Signs | Reference |

| Mouse | Subcutaneous | 385 mg/kg | Altered sleep time, muscle contraction or spasticity, respiratory depression. | RTECS-UR9150000 |

| Mouse | Intravenous | 94.1 +/- 7 mg/kg ((+)-D-ammodendrine) | Not specified. | [4] |

| Mouse | Intravenous | 115.0 +/- 7 mg/kg ((-)-L-ammodendrine) | Not specified. | [4] |

| Rat | Oral | No data available | - |

As a piperidine alkaloid, this compound is expected to elicit signs of acute toxicity consistent with this class of compounds. These may include frequent urination, defecation, tachycardia, muscle weakness, muscle fasciculations, ataxia, collapse, and ultimately, death due to respiratory failure[5].

For comparative purposes, the toxicological data for related piperidine alkaloids are presented below.

Table 2: Acute Toxicity of Related Piperidine Alkaloids

| Compound | Species | Route | LD50 | Reference |

| Coniine | Mouse | Intravenous | 7 mg/kg (R-enantiomer), 12 mg/kg (S-enantiomer) | [6] |

| Coniine | Mouse | Oral | 100 mg/kg | [6] |

| Anabasine | Dog | Oral | 50 mg/kg | [7] |

| Anabasine | Mouse | Intravenous | 11-16 mg/kg | [8] |

Sub-chronic and Chronic Toxicity

There are no publicly available data from sub-chronic (e.g., 28-day or 90-day studies) or chronic toxicity studies on this compound in any animal species. Such studies would be necessary to determine the No-Observed-Adverse-Effect-Level (NOAEL) and to characterize target organ toxicity following repeated exposure.

Table 3: Sub-chronic and Chronic Toxicity of this compound

| Study Type | Species | Route | Duration | NOAEL | Key Findings |

| Sub-chronic | No data available | - | - | - | - |

| Chronic | No data available | - | - | - | - |

Genotoxicity

There is no available data on the genotoxic potential of this compound from standard assays such as the bacterial reverse mutation assay (Ames test) or in vitro/in vivo micronucleus assays.

Table 4: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium | With and without S9 | No data available |

| In vitro Micronucleus | Mammalian cells | With and without S9 | No data available |

| In vivo Micronucleus | Rodent | - | No data available |

Reproductive and Developmental Toxicity

This compound is recognized as a teratogenic agent[1]. It belongs to a class of piperidine alkaloids known to cause developmental defects in livestock, including multiple congenital contracture-type deformities and cleft palate[5][6][7].

The proposed mechanism for these teratogenic effects is the inhibition of fetal movement. This compound acts as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to muscle paralysis in the developing fetus. This lack of movement during critical developmental periods results in skeletal abnormalities[6].

Table 5: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | Dosing Period | Key Findings |

| Livestock (general) | Developmental | Gestation | Multiple congenital contracture-type deformities, cleft palate. |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be required to build a comprehensive toxicological profile for this compound.

Acute Oral Toxicity (LD50) Study - Up-and-Down Procedure (UDP) (OECD 425)

-

Test System: Female Sprague-Dawley rats (8-12 weeks old).

-

Housing: Housed individually in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard rodent chow and water.

-

Dose Administration: this compound is dissolved in a suitable vehicle (e.g., water or corn oil) and administered by oral gavage.

-

Procedure: A single animal is dosed at a starting dose (e.g., 175 mg/kg). If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If it dies, the next is dosed at a lower level (e.g., 55 mg/kg). This sequential dosing continues until stopping criteria are met (e.g., four animals have been dosed after the first reversal of outcome).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for up to 14 days post-dosing.

-

Endpoint: The LD50 is calculated using the maximum likelihood method.

Sub-chronic Oral Toxicity Study (28-Day Repeated Dose) (OECD 407)

-

Test System: Male and female Sprague-Dawley rats (5-6 weeks old).

-

Group Size: 5 animals per sex per group.

-

Dose Levels: At least three dose levels and a control group. Doses should be selected to produce a range of toxic effects, with the highest dose inducing clear toxicity but not mortality, and the lowest dose being a No-Observed-Effect-Level (NOEL).

-

Dose Administration: Daily oral gavage for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

-

Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102, or Escherichia coli strain WP2 uvrA.

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

-

Procedure:

-

The tester strains are exposed to various concentrations of this compound in the presence and absence of S9 mix.

-

The mixture is incorporated into a top agar and plated on minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Test System: Male and female mice (6-10 weeks old).

-

Group Size: At least 5 animals per sex per group.

-

Dose Levels: At least three dose levels, a vehicle control, and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

-

Dose Administration: Typically administered once or twice by a relevant route (e.g., oral gavage or intraperitoneal injection).

-

Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.

-

Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the control group indicates a positive result.

Visualizations

Proposed Mechanism of this compound-Induced Teratogenicity

References

- 1. 1-(3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl)ethanone | C12H20N2O | CID 442625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Anabasine - Wikipedia [en.wikipedia.org]

The Pharmacological Frontier: A Technical Guide to Ammodendrine Derivatives and their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammodendrine, a piperidine alkaloid, and its synthetic derivatives are emerging as a compelling class of compounds with significant pharmacological potential, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the current state of research into this compound derivatives, focusing on their synthesis, pharmacological activity, and mechanisms of action. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a foundational resource for researchers in drug discovery and development.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Ammodendron and Lupinus genera. Structurally characterized by a piperidine ring linked to a tetrahydropyridine moiety, this compound and its derivatives have garnered interest for their diverse biological activities. A significant body of research has focused on their ability to modulate nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. The modulation of nAChRs is a key therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This guide delves into the pharmacological landscape of this compound derivatives, providing a technical framework for their continued exploration.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is a critical aspect of exploring their structure-activity relationships (SAR). While specific, detailed protocols for a wide range of this compound derivatives are not extensively published in single sources, the general synthetic strategies draw from established methods in alkaloid and heterocyclic chemistry.

A common approach involves the condensation of a piperidine precursor with a suitable pyridine-containing fragment. For instance, the synthesis of N-methylthis compound can be achieved by the methylation of the secondary amine of the parent this compound molecule.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound derivatives.

Pharmacological Activity at Nicotinic Acetylcholine Receptors

The primary pharmacological target of this compound and its derivatives are the nAChRs. These receptors are pentameric ion channels composed of various subunits (α2-α10, β2-β4), with the α7 homomeric and α4β2 heteromeric subtypes being the most abundant in the central nervous system. The activity of this compound derivatives can range from agonism to antagonism and allosteric modulation, depending on the specific derivative and the nAChR subtype.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its key derivatives.

Table 1: Acute Toxicity Data

| Compound | Enantiomer | LD50 (mg/kg, mice) | Citation |

| This compound | (+)-D | 94.1 ± 7 | [1] |

| This compound | (-)-L | 115.0 ± 7 | [1] |

| N-methylthis compound | (+)-D | 56.3 | [1] |

| N-methylthis compound | (-)-L | 63.4 ± 5 | [1] |

Table 2: In Vitro Activity at nAChR Subtypes (Hypothetical Data for Illustrative Purposes)

| Derivative | nAChR Subtype | Assay Type | Parameter | Value (nM) | Reference |

| This compound | α7 | Radioligand Binding | Ki | Data not available | |

| This compound | α4β2 | Electrophysiology | EC50 | Data not available | |

| Derivative X | α7 | Calcium Flux | IC50 | Data not available | |

| Derivative Y | α4β2 | Radioligand Binding | Ki | Data not available |

Experimental Protocols

Synthesis of D- and L-N-methylthis compound

This protocol is based on the reported synthesis from the corresponding this compound enantiomers[1].

Materials:

-

D- or L-ammodendrine

-

Methylating agent (e.g., methyl iodide)

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Base (e.g., potassium carbonate)

-

Standard laboratory glassware and purification equipment (HPLC)

Procedure:

-

Dissolve the this compound enantiomer in the chosen solvent.

-

Add the base to the solution.

-

Slowly add the methylating agent to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Purify the crude product using high-performance liquid chromatography (HPLC) to obtain the pure D- or L-N-methylthis compound.

-

Confirm the structure and purity using NMR and mass spectrometry.

In Vitro Evaluation of nAChR Activity

This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)

-

Radiolabeled ligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)

-

This compound derivative (test compound)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the this compound derivative.

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This technique measures the ion flow through the nAChR channel in response to agonist application, allowing for the characterization of agonists, antagonists, and allosteric modulators.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the nAChR subunits of interest

-

TEVC setup (amplifier, electrodes, perfusion system)

-

Recording solution (e.g., Ringer's solution)

-

Agonist (e.g., acetylcholine)

-

This compound derivative (test compound)

Procedure:

-

Inject the cRNA into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Perfuse the oocyte with the recording solution.

-

Apply the agonist to elicit a current response.

-

To test for antagonistic activity, co-apply the this compound derivative with the agonist.

-

To test for allosteric modulation, pre-apply the this compound derivative before applying the agonist.

-

Record the current responses and analyze the data to determine EC50 (for agonists), IC50 (for antagonists), and the degree of potentiation or inhibition (for modulators).

Signaling Pathways Modulated by this compound Derivatives

The activation of nAChRs by agonists, including certain this compound derivatives, initiates a cascade of intracellular signaling events. A key pathway implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

nAChR-Mediated PI3K/Akt Signaling Pathway:

Caption: Activation of nAChRs by this compound derivatives can lead to calcium influx and subsequent activation of the PI3K/Akt signaling cascade, promoting cell survival.

This pathway is crucial for neuronal survival and has been shown to be activated by nicotinic agonists. The influx of calcium through the nAChR channel upon agonist binding can lead to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets that are involved in promoting cell survival and inhibiting apoptosis.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of novel therapeutic agents. Key structural features that influence activity at nAChRs include:

-

The Piperidine Ring: Modifications to this ring can affect the overall conformation and binding affinity.

-

The Nitrogen Atom: The basicity and substitution on the piperidine nitrogen are critical for interaction with the receptor's binding pocket. N-methylation, for example, has been shown to alter toxicity[1].

-

The Tetrahydropyridine Moiety: Unsaturation and substitution patterns on this ring system can significantly impact selectivity and potency for different nAChR subtypes.

Logical Relationship of SAR Exploration:

Caption: A logical diagram illustrating the exploration of the structure-activity relationship of this compound derivatives.

Future Directions and Conclusion

The pharmacological potential of this compound derivatives is a promising area of research with significant therapeutic implications. While initial studies have highlighted their interaction with nAChRs and provided some insights into their toxicity, a comprehensive understanding of their pharmacological profile is still in its early stages. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and pharmacological evaluation of a broader and more diverse library of this compound derivatives are necessary to establish robust SARs.

-

Subtype Selectivity: Investigating the selectivity of these derivatives for different nAChR subtypes is crucial for developing targeted therapies with reduced side effects.

-

In Vivo Efficacy: Preclinical studies in animal models of relevant neurological and psychiatric disorders are needed to validate the therapeutic potential of promising lead compounds.

-

Mechanism of Action: A deeper understanding of the downstream signaling pathways modulated by different this compound derivatives will provide valuable insights into their cellular effects.

References

The Stereochemistry of Ammodendrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammodendrine, a piperidine alkaloid found in various plant species of the Lupinus genus, presents a significant area of study in natural product chemistry and pharmacology due to its stereoisomeric nature and biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing methods for the separation and characterization of its enantiomers, summarizing key quantitative data, and exploring its stereoselective biological effects, particularly on nicotinic acetylcholine receptors (nAChRs). While this compound is known to exist as a pair of enantiomers, detailed spectroscopic and crystallographic data for the individual stereoisomers are not widely available in the public domain. This guide, therefore, synthesizes the established knowledge and provides a framework for future research and development.

Introduction

This compound possesses a single chiral center, leading to the existence of two enantiomers: (+)-D-ammodendrine and (-)-L-ammodendrine. In its natural sources, this compound is typically found as a mixture of these enantiomers[1][2]. The stereochemical configuration of this compound is crucial as it dictates its interaction with biological targets and, consequently, its pharmacological and toxicological profiles[2]. Understanding and isolating the individual enantiomers are therefore critical steps in the development of any potential therapeutic agents derived from this scaffold.

Physicochemical and Toxicological Data

The separation of this compound enantiomers has enabled the characterization of their distinct physical and biological properties. The following tables summarize the available quantitative data for the enantiomers of this compound and its N-methylated derivative.

Table 1: Optical Rotation of this compound and N-methylthis compound Enantiomers [1][2]

| Compound | Enantiomer | Specific Rotation ([α]D) | Temperature (°C) |

| This compound | D-enantiomer | +5.4° | 24 |

| This compound | L-enantiomer | -5.7° | 24 |

| N-methylthis compound | D-enantiomer | +62.4° | 23 |

| N-methylthis compound | L-enantiomer | -59.0° | 23 |

Table 2: Acute Toxicity (LD50) of this compound and N-methylthis compound Enantiomers in Mice [1][2]

| Compound | Enantiomer | LD50 (mg/kg) |

| (+)-D-ammodendrine | D-enantiomer | 94.1 ± 7 |

| (-)-L-ammodendrine | L-enantiomer | 115.0 ± 7 |

| (+)-D-N-methylthis compound | D-enantiomer | 56.3 |

| (-)-L-N-methylthis compound | L-enantiomer | 63.4 ± 5 |

Experimental Protocols

Enantiomeric Separation by Preparative HPLC

The established method for the separation of this compound enantiomers involves the formation of diastereomers, which can then be separated using standard chromatographic techniques.

Protocol Overview:

-

Derivatization: The racemic this compound mixture is reacted with an enantiomerically pure chiral derivatizing agent, 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH), in a peptide coupling reaction. This reaction forms a pair of diastereomers.

-

Preparative HPLC Separation: The resulting diastereomeric mixture is separated using preparative high-performance liquid chromatography (HPLC). While specific operational parameters for this compound are not detailed in the available literature, a general approach for preparative HPLC of natural products can be followed.

-

Removal of Chiral Auxiliary: The separated diastereomers are then subjected to Edman degradation to cleave the Fmoc-L-alanine group, yielding the pure D- and L-enantiomers of this compound[1][2].

While detailed experimental parameters for the preparative HPLC separation of this compound diastereomers are not publicly available, a typical protocol would involve optimization of the mobile phase (often a mixture of hexane and a polar solvent like isopropanol or ethanol for normal-phase chromatography, or acetonitrile/methanol and water for reversed-phase), flow rate, and column selection (e.g., a silica or C18 column of appropriate dimensions for preparative scale).

Spectroscopic and Crystallographic Analysis

A thorough stereochemical assignment of a chiral molecule relies on a combination of techniques, including polarimetry, NMR spectroscopy, and single-crystal X-ray crystallography.

-

Polarimetry: As shown in Table 1, the separated enantiomers of this compound exhibit opposite optical rotations, confirming their enantiomeric relationship.

-

NMR Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR data for the individual, purified enantiomers of this compound are not available in the peer-reviewed literature. Such data would be invaluable for confirming the constitution and providing insights into the solution-state conformation of each enantiomer. NOESY or ROESY experiments would be particularly useful for establishing through-space proximities of protons, which can help in determining the relative stereochemistry in more complex derivatives.

-

X-ray Crystallography: To date, a single-crystal X-ray diffraction study of this compound or its salts has not been reported. This technique would provide unambiguous proof of the absolute and relative stereochemistry of the molecule.

Stereoselective Biological Activity

The biological effects of this compound are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes. The stereochemistry of this compound plays a significant role in its potency and efficacy at these receptors[2].

It has been reported that one of the this compound enantiomers is more effective at depolarizing TE-671 cells, which express human fetal neuromuscular nAChRs[2]. This suggests a stereoselective interaction with the receptor's binding site.

Proposed Signaling Pathway

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. The resulting membrane depolarization triggers a cellular response. The influx of Ca²⁺ can also act as a second messenger, activating various downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in cell survival and proliferation.

Conclusion and Future Directions

The stereochemistry of this compound is a critical aspect of its chemical and biological profile. While methods for the separation of its enantiomers have been established and some of their distinct properties have been quantified, a significant gap remains in the detailed structural and pharmacological characterization of the individual stereoisomers. Future research should focus on:

-

Detailed Spectroscopic Analysis: Obtaining and publishing comprehensive ¹H and ¹³C NMR data for the pure enantiomers of this compound.

-

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound or a suitable derivative to unambiguously assign its absolute configuration.

-

Stereospecific Synthesis: Developing synthetic routes for the stereoselective synthesis of each enantiomer to provide a reliable source for further studies and to confirm their structures.

-

Pharmacological Profiling: Investigating the interaction of the individual enantiomers with a panel of nAChR subtypes to elucidate their specific binding affinities, efficacies, and downstream signaling effects.

Addressing these research gaps will provide a more complete understanding of the stereochemistry of this compound and will be essential for the rational design and development of any future therapeutic applications.

References

A Methodological Guide to Ammodendrine Degradation and Stability Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ammodendrine, a piperidine alkaloid found in several plant species, is recognized for its teratogenic properties and effects on nicotinic acetylcholine receptors. Despite its known biological activity, there is a notable absence of publicly available data on its chemical stability and degradation pathways. Understanding these characteristics is critical for any potential pharmaceutical development, ensuring the safety, efficacy, and shelf-life of a drug product. This technical guide provides a comprehensive framework for conducting forced degradation and stability studies on this compound. It outlines detailed experimental protocols, proposes hypothetical degradation pathways based on the molecule's structural features, and offers templates for the systematic presentation of quantitative data. This document serves as a methodological roadmap for researchers to investigate the intrinsic stability of this compound and to develop and validate a stability-indicating analytical method.

Introduction

This compound is a naturally occurring piperidine alkaloid that has been isolated from various plants, including those of the Lupinus species.[1] Its primary pharmacological interest stems from its activity as a teratogenic agent, causing congenital defects in livestock.[2] The molecule's interaction with nicotinic acetylcholine receptors (nAChRs) is a key aspect of its biological profile.[1]

For any compound to be considered for pharmaceutical development, a thorough understanding of its chemical stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[4] These studies are fundamental for:

-

Elucidating the intrinsic stability of the molecule.

-

Identifying potential degradation products.

-

Establishing degradation pathways.

-

Developing and validating stability-indicating analytical methods (SIAMs).[5]

This guide addresses the current gap in knowledge by providing a detailed, practical framework for initiating and conducting comprehensive degradation and stability studies on this compound.

Structural Analysis and Potential Degradation Sites

The chemical structure of this compound, 1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone, contains several functional groups that may be susceptible to degradation under stress conditions.[6]

Key Structural Features:

-

N-acetyl-1,4,5,6-tetrahydropyridine Ring: This moiety contains a vinylogous amide. The amide bond itself can be susceptible to hydrolysis under acidic or basic conditions.

-

Piperidine Ring: The secondary amine within this ring is a potential site for oxidation, leading to the formation of N-oxides or other oxidative products.

-

Tetrahydropyridine Double Bond: The C=C double bond within the tetrahydropyridine ring is a potential site for oxidative cleavage or other addition reactions. Photolytic conditions may induce dehydrogenation, leading to the formation of a more stable aromatic pyridine ring.[7]

Hypothetical Degradation Pathways

Based on the structural analysis, we can postulate several degradation pathways for this compound. These hypotheses form the basis for designing experiments to isolate and identify actual degradation products.

Hydrolytic Degradation

Under strong acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the N-acetyl group, which would yield acetic acid and the corresponding des-acetyl this compound.

Oxidative Degradation

Oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides at either the piperidine nitrogen or the tetrahydropyridine nitrogen. Ring opening is also a possibility under harsh oxidative stress.

Photolytic Degradation

Exposure to UV light could induce the dehydrogenation (aromatization) of the tetrahydropyridine ring to form a more stable pyridine derivative. This is a common degradation pathway for 1,4-dihydropyridine compounds.[8][9]

Experimental Protocols

A systematic approach to forced degradation is crucial. The following workflow provides a general overview of the process.

Protocol 1: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[10]

a. Acid Hydrolysis

-

Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH).

-

Sample Preparation: Add 1 mL of a 1 mg/mL this compound stock solution (in methanol or acetonitrile) to a vial. Evaporate the solvent. Add 5 mL of 0.1 M HCl.

-

Control Sample: Prepare a control by adding 5 mL of purified water instead of acid.

-

Stress Condition: Place the sample and control vials in a water bath at 60°C.

-

Timepoints: Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Quenching: Immediately neutralize the aliquot with an equivalent volume and concentration of 0.1 M NaOH. Dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.

b. Base Hydrolysis

-

Reagents: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl).

-

Sample Preparation: Add 1 mL of a 1 mg/mL this compound stock solution to a vial. Evaporate the solvent. Add 5 mL of 0.1 M NaOH.

-

Control Sample: Prepare a control by adding 5 mL of purified water instead of base.

-

Stress Condition: Place the sample and control vials in a water bath at 60°C.

-

Timepoints: Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Quenching: Immediately neutralize the aliquot with an equivalent volume and concentration of 0.1 M HCl. Dilute for analysis.

c. Oxidative Degradation

-

Reagents: 3% Hydrogen Peroxide (H₂O₂).

-

Sample Preparation: Add 1 mL of a 1 mg/mL this compound stock solution to a vial. Evaporate the solvent. Add 5 mL of 3% H₂O₂.

-

Control Sample: Prepare a control by adding 5 mL of purified water.

-

Stress Condition: Keep the vials at room temperature, protected from light.

-

Timepoints: Withdraw aliquots at 2, 8, 24, and 48 hours.

-

Quenching: Dilute the sample directly with mobile phase for analysis.

d. Thermal Degradation

-

Solid State: Place a thin layer of this compound powder in a petri dish and expose it to 80°C in a hot air oven.

-

Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and heat at 80°C.

-

Timepoints: Sample the solid at 24, 48, and 72 hours. Sample the solution at 8, 24, and 48 hours.

-

Sample Preparation for Analysis: Dissolve the solid sample in mobile phase. Dilute the solution sample with mobile phase.

e. Photostability Testing

-

Procedure: Expose solid this compound powder and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[3]

-

Control: A dark control, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

-

Analysis: After exposure, prepare samples for analysis as described for thermal degradation.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A robust HPLC method should separate this compound from all process impurities and degradation products.

-

Instrumentation: HPLC system with a photodiode array (PDA) or multi-wavelength UV detector and a mass spectrometer (LC-MS) for peak identification.

-

Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Screen other stationary phases (C8, Phenyl-Hexyl) if co-elution occurs.

-

Wavelength Selection: Analyze a diluted sample of this compound across the UV spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax). Monitor at λmax and at least one other wavelength to aid in peak tracking.

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water.

-

Organic (B): Acetonitrile or Methanol.

-

-

Gradient Optimization:

-

Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).

-

Analyze a mixture of all stressed samples (acid, base, oxidative, photolytic, thermal) to observe all potential degradation products.

-

Adjust the gradient slope and duration to achieve a resolution (Rs) of >1.5 between this compound and the closest eluting impurity.

-

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in all stressed samples, typically using PDA peak purity analysis.

Data Presentation

Quantitative data from these studies should be organized into clear, concise tables for easy interpretation and comparison.

Table 1: Summary of Forced Degradation Conditions and Results

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | No. of Degradants Formed |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 hrs | 60°C | ||

| Base Hydrolysis | 0.1 M NaOH | 24 hrs | 60°C | ||

| Oxidation | 3% H₂O₂ | 48 hrs | RT | ||

| Thermal (Solid) | Dry Heat | 72 hrs | 80°C |

| Photolytic (Solid) | ICH Q1B | N/A | Controlled | | |

Table 2: Chromatographic Data for this compound under Acid Stress

| Timepoint (hrs) | This compound Peak Area | % this compound Remaining | RRT of Degradant 1 | Peak Area of Degradant 1 |

|---|---|---|---|---|

| 0 | 100.0 | N/A | N/A | |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

(RRT = Relative Retention Time)

Table 3: Characterization of Potential Degradation Products by LC-MS

| Stress Condition | RRT | Proposed [M+H]⁺ | Mass Difference (Δm) | Proposed Structure/Modification |

|---|---|---|---|---|

| Base Hydrolysis | 0.85 | -42.02 Da | Loss of acetyl group | |

| Oxidation | 1.10 | +15.99 Da | N-Oxidation |

| Photolytic | 1.25 | | -2.02 Da | Dehydrogenation |

Conclusion

While this compound has been studied for its toxicological and pharmacological properties, its chemical stability remains uncharacterized in public literature. The protocols and hypothetical pathways presented in this guide provide a robust scientific foundation for researchers to undertake these critical studies. By systematically applying forced degradation conditions and developing a validated stability-indicating method, it is possible to elucidate the degradation profile of this compound. This knowledge is an indispensable prerequisite for assessing its viability as a drug candidate and for the development of a safe, stable, and effective pharmaceutical formulation.

References

- 1. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. 1-(3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl)ethanone | C12H20N2O | CID 442625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Methodological & Application